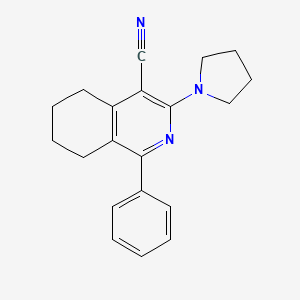
1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as SKF 89976A, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A involves its selective binding to the D1 dopamine receptor subtype. This binding prevents the activation of the receptor by dopamine, which leads to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A are primarily related to its selective blockade of the D1 dopamine receptor subtype. This blockade has been shown to affect various physiological and behavioral processes, including motor behavior, cognition, and reward. In addition, 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A in lab experiments is its selective blockade of the D1 dopamine receptor subtype. This allows researchers to study the specific role of this receptor subtype in various physiological and behavioral processes. However, one limitation of using 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A is its relatively short half-life, which requires frequent administration in animal models.
将来の方向性
There are several future directions for the use of 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A in scientific research. One potential direction is the study of its effects on other dopamine receptor subtypes, such as the D2 receptor subtype. Another potential direction is the development of more potent and selective D1 receptor antagonists for use in both animal models and humans. Additionally, the use of 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A in combination with other drugs or therapies may provide new insights into the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A involves several steps, starting with the reaction of 2,3,4,5-tetrahydro-1H-3-benzazepine with phenylacetonitrile to form 1-phenyl-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)prop-2-en-1-one. This intermediate product is then reacted with pyrrolidine to form the final product, 1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A.
科学的研究の応用
1-phenyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 89976A has been widely used in scientific research as a tool to study the function of dopamine receptors in the brain. It has been shown to selectively block the D1 dopamine receptor subtype, which is involved in the regulation of motor behavior, cognition, and reward. By blocking this receptor, researchers can study the specific role of D1 receptors in various physiological and behavioral processes.
特性
IUPAC Name |
1-phenyl-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c21-14-18-16-10-4-5-11-17(16)19(15-8-2-1-3-9-15)22-20(18)23-12-6-7-13-23/h1-3,8-9H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYWLQGPBRDMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)

![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)




![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)


![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)

![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)
